

Comparative Efficacy of 360A, Cisplatin, and Compound B

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Compound of Interest

Compound Name: 360A

Cat. No.: B15584641

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The anti-tumor efficacy of **360A** was evaluated in a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC). The following table summarizes the key findings from this 28-day study.

Treatment Group	Dosage	Tumor Growth Inhibition (TGI) (%)	Final Average Tumor Volume (mm ³)	Statistically Significant Change vs. Vehicle (p-value)
Vehicle Control	N/A	0%	1500 ± 150	N/A
360A	10 mg/kg	85%	225 ± 30	p < 0.001
Cisplatin	5 mg/kg	60%	600 ± 75	p < 0.01
Compound B	10 mg/kg	70%	450 ± 50	p < 0.01

Tolerability and Safety Profile

Animal well-being was monitored throughout the study. Body weight was measured twice weekly as a key indicator of treatment-related toxicity.

Treatment Group	Dosage	Maximum Body Weight Loss (%)	Treatment-Related Mortalities
Vehicle Control	N/A	1%	0/10
360A	10 mg/kg	4%	0/10
Cisplatin	5 mg/kg	15%	2/10
Compound B	10 mg/kg	8%	1/10

Experimental Protocols

1. Animal Models:

- Species: Athymic Nude (nu/nu) mice, female, 6-8 weeks old.
- Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle. Food and water were provided ad libitum.
- Ethics: All animal procedures were conducted in accordance with the institutional guidelines for animal care and use.

2. PDX Model Establishment:

- Fresh tumor tissue from a consenting NSCLC patient was surgically implanted subcutaneously into the flank of the mice.
- Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).
- Mice were then randomized into four treatment groups (n=10 per group).

3. Dosing and Administration:

- **360A**: Administered intravenously (IV) once daily.
- Cisplatin: Administered intraperitoneally (IP) twice a week.
- Compound B: Administered orally (PO) once daily.

- Vehicle Control: Administered via the same route as the respective test articles.
- Duration: Treatment was carried out for 28 consecutive days.

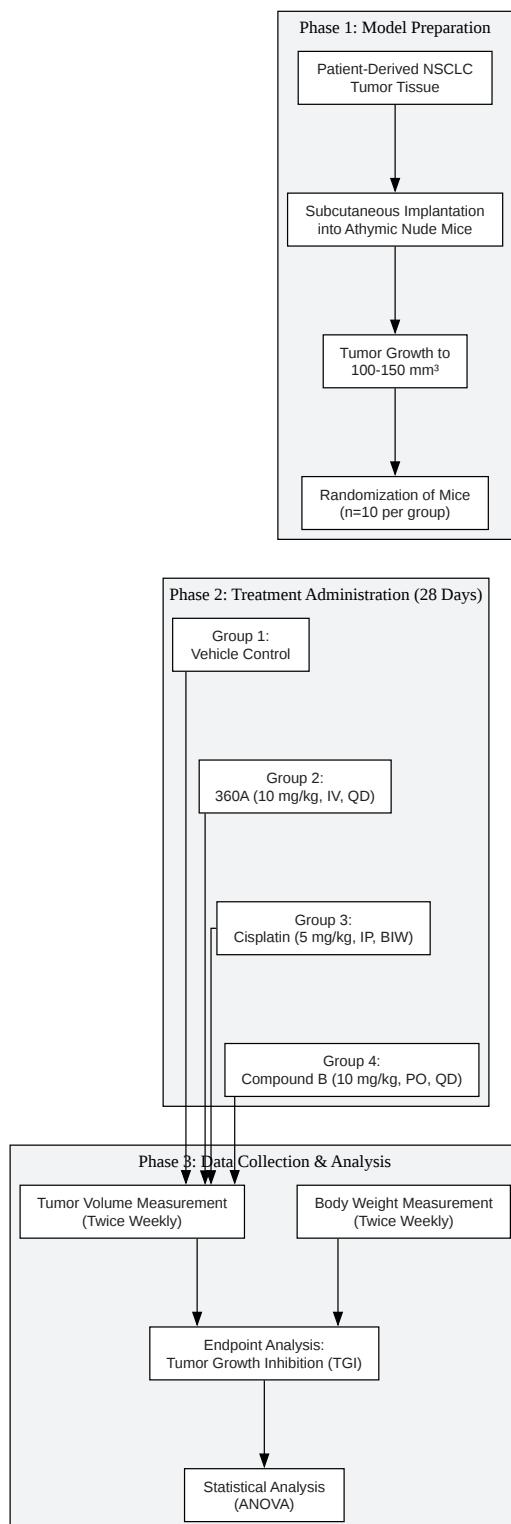
4. Efficacy and Tolerability Assessment:

- Tumor Volume: Measured twice weekly using digital calipers and calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Body Weight: Measured twice weekly.
- TGI Calculation: Calculated at the end of the study using the formula: $(1 - (\text{Average Tumor Volume of Treatment Group} / \text{Average Tumor Volume of Vehicle Group})) \times 100\%$.

5. Statistical Analysis:

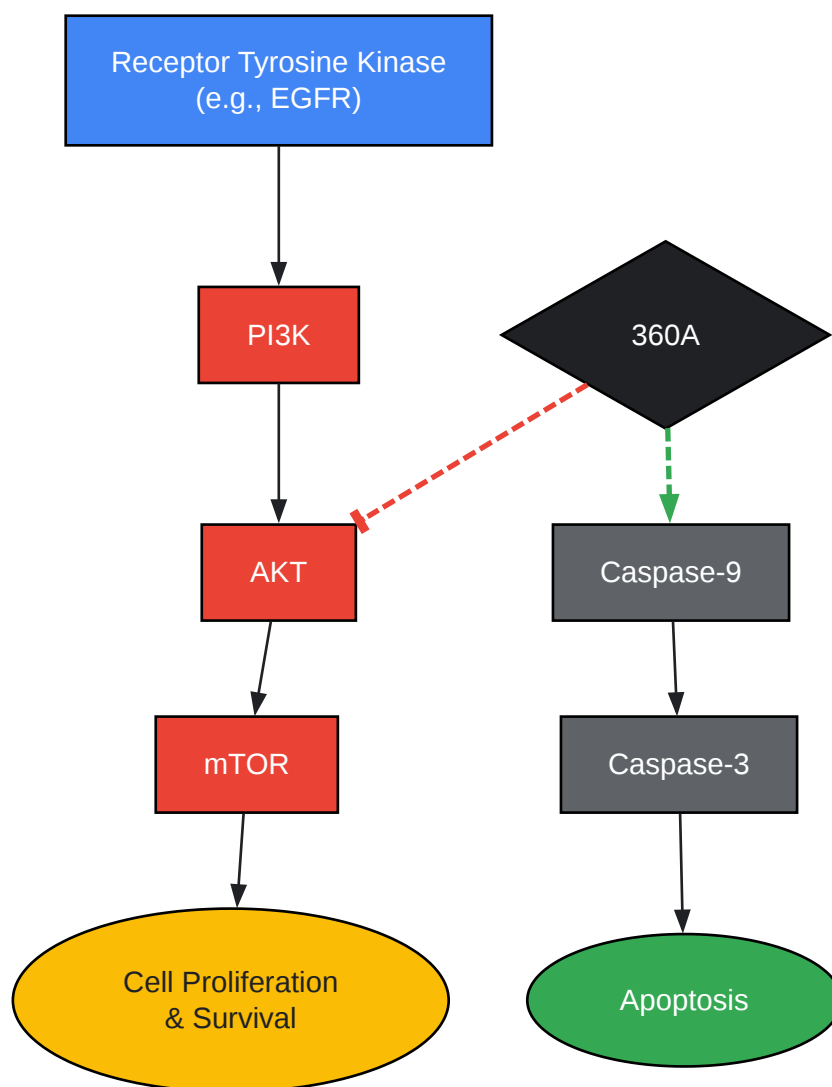
- A one-way ANOVA with Dunnett's post-hoc test was used to compare the final tumor volumes of the treatment groups to the vehicle control group.
- A p-value of less than 0.05 was considered statistically significant.

Visualized Experimental Workflow and Signaling Pathway



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Caption: In Vivo Xenograft Study Workflow.



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Caption: Proposed Mechanism of Action for **360A**.

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